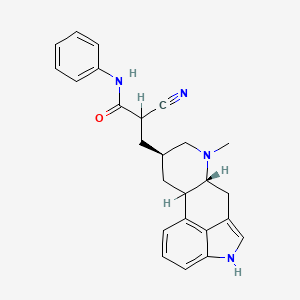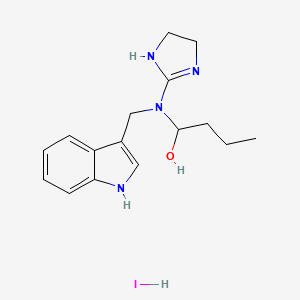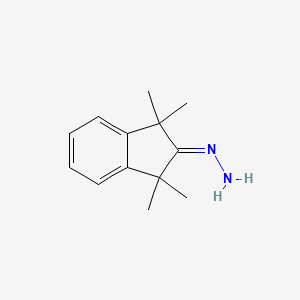
3,5,6-Trifluoro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trifluoro-1,2,4-triazine is a chemical compound with the molecular formula C3F3N3. It is a highly symmetrical molecule and is known for its unique chemical properties. This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. The presence of fluorine atoms in the structure enhances its reactivity and makes it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,6-Trifluoro-1,2,4-triazine can be synthesized by fluorinating trichloro-1,2,4-triazine. The fluorination process typically involves the use of potassium fluoride at high temperatures (around 450°C) in a flow system. This method yields a high percentage of the desired trifluorotriazine along with minor by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The fluorination agents used in industrial production may vary, including antimony trifluoride chloride, potassium fluorosulfate, or sodium fluoride .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trifluoro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts readily with nucleophiles due to the electron-withdrawing effect of the fluorine atoms.
Hydrolysis: It hydrolyzes easily to form cyanuric acid.
Pyrolysis: At high temperatures (around 1300°C), it can decompose to form cyanogen fluoride.
Common Reagents and Conditions
Water: Reacts to form 6-fluoro-1,2,4-triazine-3,5(2H,4H)-dione.
Ammonia: Produces 5-amino-3,6-difluoro-1,2,4-triazine.
Amines: Forms various substituted triazines depending on the amine used.
Major Products
- 6-Fluoro-1,2,4-triazine-3,5(2H,4H)-dione
- 5-Amino-3,6-difluoro-1,2,4-triazine
- Substituted triazines with different functional groups .
Scientific Research Applications
3,5,6-Trifluoro-1,2,4-triazine has several applications in scientific research:
- Chemistry : Used as a precursor for synthesizing other fluorinated compounds and as a reagent in various organic reactions .
- Biology : Acts as a specific reagent for modifying tyrosine residues in enzymes .
- Medicine : Potential applications in drug development due to its ability to form stable compounds with biological activity .
- Industry : Utilized in the production of fiber-reactive dyes and as a fluorinating agent in various industrial processes .
Mechanism of Action
The mechanism of action of 3,5,6-trifluoro-1,2,4-triazine involves its high reactivity towards nucleophiles. The electron-withdrawing fluorine atoms make the triazine ring highly susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in both chemical synthesis and biological applications, where it can modify specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluoro-1,3,5-triazine
- Cyanuric fluoride
- Trifluoro-s-triazine
- Cyanuryl fluoride
Uniqueness
3,5,6-Trifluoro-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct reactivity and properties compared to other fluorinated triazines. Its ability to undergo selective nucleophilic substitution and form stable products makes it valuable in various applications, from chemical synthesis to industrial processes .
Properties
CAS No. |
75995-67-4 |
|---|---|
Molecular Formula |
C3F3N3 |
Molecular Weight |
135.05 g/mol |
IUPAC Name |
3,5,6-trifluoro-1,2,4-triazine |
InChI |
InChI=1S/C3F3N3/c4-1-2(5)8-9-3(6)7-1 |
InChI Key |
OSYSZYXZSHPLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=NC(=N1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)








![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)


methylene]-](/img/structure/B14439254.png)
